molecular formula C12H21NO5 B1404010 Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate CAS No. 1416323-06-2

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate

Cat. No.: B1404010
CAS No.: 1416323-06-2
M. Wt: 259.3 g/mol
InChI Key: KYCWFWTXLRJFMO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate is a synthetic organic compound with the molecular formula C12H21NO5. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce the free amine. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in various biochemical reactions. The oxetane ring provides a rigid and stable framework that can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-YL)acetate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The rigidity and stability of the oxetane ring make it a valuable scaffold in drug design, providing enhanced binding affinity and specificity compared to other Boc-protected compounds .

Properties

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-9(14)6-12(7-16-8-12)13-10(15)18-11(2,3)4/h5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCWFWTXLRJFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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